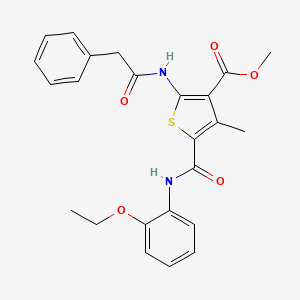![molecular formula C16AlF36LiO4 B12078343 lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves the reaction of lithium with tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]aluminum. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the reactive nature of the compounds involved .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide has several scientific research applications, including:
Biology: The compound’s unique properties make it a subject of interest in biological research, particularly in studies involving ion transport and membrane stability.
Mecanismo De Acción
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
Comparación Con Compuestos Similares
Similar Compounds
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries but less stable compared to lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide.
Lithium fluorosulfonylimide (LiFSI): Another alternative with good stability but prone to corrosion at higher voltages.
Uniqueness
This compound stands out due to its superior stability and resistance to atmospheric conditions. This makes it particularly suitable for high-voltage applications where other compounds may fail .
Propiedades
Fórmula molecular |
C16AlF36LiO4 |
|---|---|
Peso molecular |
974.1 g/mol |
Nombre IUPAC |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
Clave InChI |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)

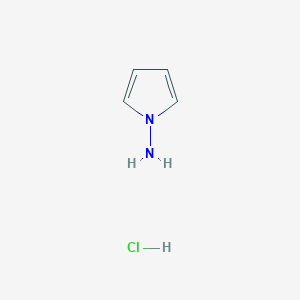

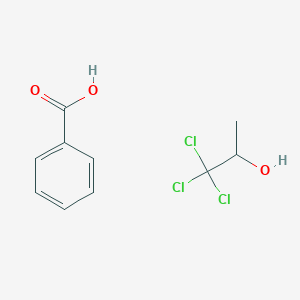
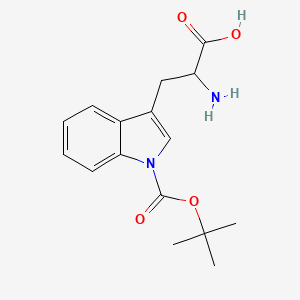
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
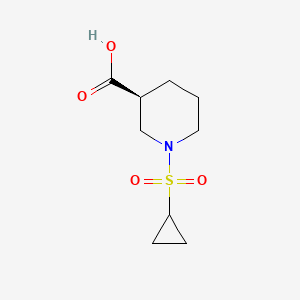
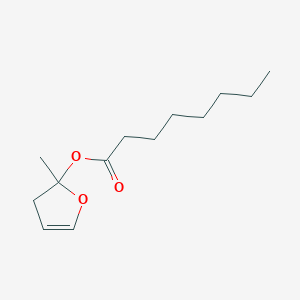

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

